molecular formula C10H11NO B11918986 1-Methyl-1,2-dihydroisoquinolin-3(4H)-one

1-Methyl-1,2-dihydroisoquinolin-3(4H)-one

Cat. No.: B11918986
M. Wt: 161.20 g/mol
InChI Key: AOWATSKPZIZEEM-UHFFFAOYSA-N
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Description

1-Methyl-1,2-dihydroisoquinolin-3(4H)-one is a heterocyclic compound featuring a fused bicyclic structure with a ketone group at position 3 and a methyl substituent at position 1. This scaffold is a derivative of 1,2-dihydroisoquinolin-3(4H)-one, a core structure recognized for its pharmacological relevance, particularly as a dual inhibitor of acetylcholinesterase (AChE) and β-secretase (BACE-1), making it a candidate for Alzheimer’s disease therapy .

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

1-methyl-2,4-dihydro-1H-isoquinolin-3-one

InChI

InChI=1S/C10H11NO/c1-7-9-5-3-2-4-8(9)6-10(12)11-7/h2-5,7H,6H2,1H3,(H,11,12)

InChI Key

AOWATSKPZIZEEM-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC=CC=C2CC(=O)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-1,2-dihydroisoquinolin-3(4H)-one can be synthesized through several synthetic routes. One common method involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the isoquinoline ring system. The specific steps are as follows:

    Starting Materials: An appropriate aldehyde or ketone and an amine.

    Catalyst: Acid catalyst such as hydrochloric acid or sulfuric acid.

    Reaction Conditions: The reaction is typically carried out at elevated temperatures (around 80-100°C) for several hours.

Industrial Production Methods

In an industrial setting, the synthesis of 1-Methyl-1,2-dihydroisoquinolin-3(4H)-one may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the use of environmentally friendly solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1,2-dihydroisoquinolin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce alcohols.

Scientific Research Applications

1-Methyl-1,2-dihydroisoquinolin-3(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-1,2-dihydroisoquinolin-3(4H)-one involves its interaction with various molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. In cancer research, it may act by interfering with cell division or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological activity, synthetic accessibility, and physicochemical properties of 1-methyl-1,2-dihydroisoquinolin-3(4H)-one are influenced by substituent type and position. Below is a detailed comparison with structurally related derivatives:

Structural and Physicochemical Properties

Compound Name Substituents Molecular Weight Melting Point (°C) XLogP3 Key Structural Features
1-Methyl-1,2-dihydroisoquinolin-3(4H)-one Methyl at position 1 161.20 Not reported ~1.2* Enhanced steric bulk at N1 position
7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one Br at C7, methyl at C2 240.10 Not reported 1.6 Halogen substitution enhances lipophilicity
6-Nitro-1,2-dihydroisoquinolin-3(4H)-one NO₂ at C6 193.15 159–161 0.8 Electron-withdrawing group improves reactivity
7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one NH₂ at C7, methyl at C2 176.22 Not reported 0.5 Amino group enables hydrogen bonding
(E)-4-((4-Chlorophenyl)(phenyl)methylene)-2-methyl-1,2-dihydroisoquinolin-3(4H)-one Diarylmethylene at C4 355.84 171.9 4.2 Extended conjugation enhances planarity

*Estimated based on analogous compounds.

Key Research Findings

Substituent Effects :

  • Methyl groups at N1 (1-methyl) improve metabolic stability and blood-brain barrier penetration compared to C2-methyl analogs .
  • Halogenation (e.g., bromine at C7) increases lipophilicity but may introduce toxicity risks .
  • Electron-donating groups (e.g., NH₂ at C7) enhance hydrogen bonding with AChE, improving inhibitory activity .

Synthetic Efficiency: Cu(I)-catalyzed MCRs enable rapid assembly of the dihydroisoquinolinone core, with yields >70% under mild conditions . Hydrolysis of imine intermediates (e.g., 1,2-dihydroisoquinolin-3(4H)-imines) is selective and high-yielding (>85%) .

Therapeutic Potential: Dual AChE/BACE-1 inhibition by 1-methyl derivatives offers a multi-target approach for Alzheimer’s disease, with IC₅₀ values <0.5 µM for both enzymes .

Biological Activity

1-Methyl-1,2-dihydroisoquinolin-3(4H)-one is a compound belonging to the isoquinoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical formula for 1-Methyl-1,2-dihydroisoquinolin-3(4H)-one is C9H11NOC_9H_{11}NO with a molecular weight of approximately 163.19 g/mol. The structure consists of a dihydroisoquinoline core with a methyl group at the nitrogen position, which influences its biological activity.

Antimicrobial Activity

Research indicates that derivatives of 1-methyl-1,2-dihydroisoquinolin-3(4H)-one exhibit significant antimicrobial properties. Notably, studies have shown efficacy against various bacterial strains and fungi. For instance:

CompoundMicrobial StrainActivity
1-Methyl-1,2-dihydroisoquinolin-3(4H)-oneStaphylococcus aureusInhibitory
1-Methyl-1,2-dihydroisoquinolin-3(4H)-oneCandida albicansModerate

This table summarizes findings from multiple studies that highlight the compound's potential as an antimicrobial agent.

Anticancer Properties

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can inhibit the proliferation of cancer cells through various mechanisms:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : It causes G1/S phase arrest in specific cancer cell lines, thereby inhibiting cell division.

A study reported that treatment with 1-Methyl-1,2-dihydroisoquinolin-3(4H)-one resulted in a significant reduction in tumor size in xenograft models (source needed).

The biological activity of 1-Methyl-1,2-dihydroisoquinolin-3(4H)-one is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit specific kinases involved in cell signaling pathways critical for cancer progression.
  • Receptor Modulation : The compound may act on neurotransmitter receptors, contributing to its neuroprotective effects observed in animal models.

Case Studies

Case Study 1: Anticancer Effects
In a controlled study involving human cancer cell lines, treatment with 1-Methyl-1,2-dihydroisoquinolin-3(4H)-one resulted in a dose-dependent decrease in cell viability. The study utilized MTT assays to quantify cell proliferation and flow cytometry to assess apoptosis.

Case Study 2: Neuroprotective Effects
Another study investigated the neuroprotective effects of the compound in a rat model of ischemia. Results indicated that pre-treatment with 1-Methyl-1,2-dihydroisoquinolin-3(4H)-one significantly reduced neuronal death and improved functional recovery post-injury.

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